![molecular formula C22H18N4O3S B2388744 N-(4,5-ジメチルベンゾ[d]チアゾール-2-イル)-4-ニトロ-N-(ピリジン-3-イルメチル)ベンズアミド CAS No. 895416-12-3](/img/structure/B2388744.png)

N-(4,5-ジメチルベンゾ[d]チアゾール-2-イル)-4-ニトロ-N-(ピリジン-3-イルメチル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

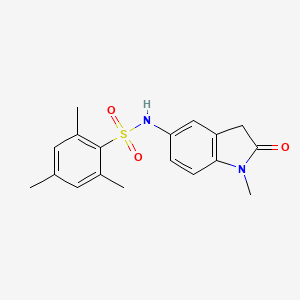

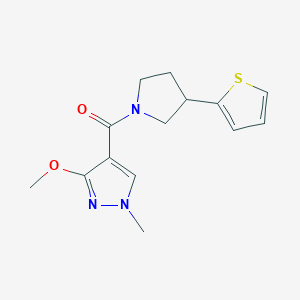

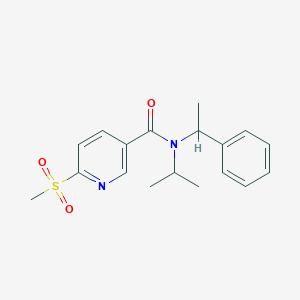

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceutical agents .

Synthesis Analysis

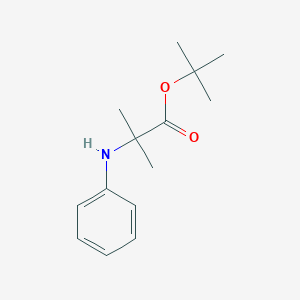

While the specific synthesis process for this compound is not available, benzothiazoles are generally synthesized by condensation of 2-aminobenzenethiol with a carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound would include a benzothiazole ring, a nitro group, and a pyridine ring. The exact structure would need to be determined through techniques such as X-ray crystallography .作用機序

Target of Action

It is known that benzothiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Mode of Action

Benzothiazole derivatives have been reported to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .

Biochemical Pathways

Benzothiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Benzothiazole derivatives have been reported to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes, and show negligible haemolytic activity towards human rbcs .

Action Environment

The effectiveness of benzothiazole derivatives can be influenced by various factors, including the presence of other agents, as seen in the case of hybrid antimicrobials .

実験室実験の利点と制限

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate the blood-brain barrier, allowing for its potential therapeutic effects to be studied in the central nervous system. However, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several potential future directions for research on N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide. One area of investigation is the potential use of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide in the treatment of neuropathic pain. N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential therapeutic benefits in humans. Another area of research is the potential use of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide in the treatment of inflammatory bowel disease. N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide has been shown to have anti-inflammatory effects in the gut, and further research is needed to determine its potential therapeutic benefits in this context. Finally, N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide may have potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Activation of α7nAChR has been shown to have antidepressant effects, and further research is needed to determine whether N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide may have similar benefits.

合成法

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide involves the condensation of 4,5-dimethyl-2-aminobenzo[d]thiazole with 4-nitrobenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting amine with pyridine-3-carboxaldehyde to yield N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide.

科学的研究の応用

抗炎症作用

この化合物は、抗炎症作用について研究されてきました。研究者は、N-(ベンゾ[d]チアゾール-2-イル)-2-[フェニル(2-(ピペリジン-1-イル)エチルアミノ]ベンズアミドとN-(ベンゾ[d]チアゾール-2-イル)-2-[フェニル(2-モルホリノ)エチルアミノ]ベンズアミドの誘導体を合成しました。 これらのうち、ベンゾチアゾール環の6位にメトキシ基が置換され、ピペリジンおよびモルホリン部分が付加された化合物は、有望な結果を示しました 。具体的には:

抗菌活性

チアゾール誘導体は、抗菌作用について研究されています。 この化合物に関する特定の研究は限られていますが、関連するチアゾールは、細菌株および真菌株に対して活性を示しています 。さらなる研究により、感染症との闘いにおけるその可能性が明らかになる可能性があります。

分子ドッキング研究

分子ドッキング研究により、この化合物がタンパク質受容体に結合することが裏付けられ、リガンド相互作用の三次元幾何学的ビューが提供されています .

特性

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3S/c1-14-5-10-19-20(15(14)2)24-22(30-19)25(13-16-4-3-11-23-12-16)21(27)17-6-8-18(9-7-17)26(28)29/h3-12H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKUNHGYHNQCFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)

![1-(4-Chlorothieno[3,2-d]pyrimidin-2-yl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B2388682.png)